molecular formula C23H27N3O4S2 B2418974 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 685106-47-2

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2418974
CAS RN: 685106-47-2
M. Wt: 473.61
InChI Key: DWMNYKXVJOLTNY-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Molecular Structure Analysis : Studies like the one by Sañudo et al. (2006) have focused on synthesizing new compounds, such as cyclic dipeptidyl ureas, and analyzing their molecular structures through methods like X-ray diffraction. This research contributes to the development of new classes of compounds with potential applications in various fields (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

  • Development of Inhibitors for Carbonic Anhydrases : Ulus et al. (2016) investigated the synthesis of acridine-acetazolamide conjugates, which showed inhibitory effects on human carbonic anhydrase isoforms. This research is crucial for understanding and potentially treating diseases related to these enzymes (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

  • Anticancer Applications : The synthesis of pro-apoptotic indapamide derivatives, as discussed by Yılmaz et al. (2015), showcases the potential of these compounds in cancer therapy, particularly in inducing apoptosis in cancer cell lines (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

  • Pharmacological Screening for Antimicrobial Activity : Research by Darwish et al. (2014) and Bhusari et al. (2008) indicates that some derivatives of benzothiazole, including those related to the queried compound, have significant antimicrobial properties. This makes them candidates for further exploration in drug development (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014); (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).

  • In Vitro Antitumor Agents : Compounds such as those synthesized by Yoshida et al. (2005) exhibit significant potential as in vitro antitumor agents, showcasing their role in cancer research and treatment (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).

  • Neuroleptic Properties : The neuroleptic properties of related compounds have been explored in studies like the one by Usuda et al. (2004), which focused on their selective antidopaminergic activity. This research contributes to our understanding of mental health treatments (Usuda, Nishikori, Noshiro, & Maeno, 2004).

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-25-21-19(30-3)10-7-11-20(21)31-23(25)24-22(27)16-12-14-18(15-13-16)32(28,29)26(2)17-8-5-4-6-9-17/h7,10-15,17H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMNYKXVJOLTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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